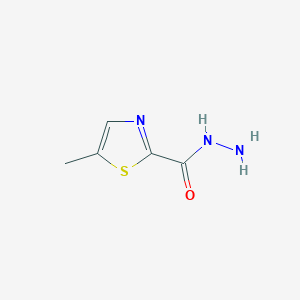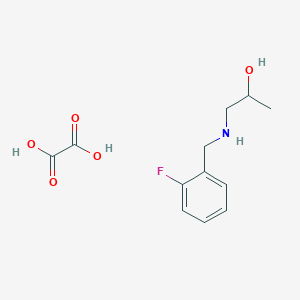
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate
Übersicht
Beschreibung
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a fluorinated organic compound with the molecular formula C12H16FNO5. It is commonly used in biochemical research, particularly in the fields of molecular imaging, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate typically involves the reaction of 2-fluorobenzylamine with propan-2-ol in the presence of an oxalate ester. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include fluoroacetyl coenzyme A thioesterases, lipases, and transaminases .
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis methods due to their efficiency and selectivity. Enzyme-catalyzed reactions, such as those involving fluorinase, are particularly effective in forming the C-F bond under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in molecular imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroimidazoles: These compounds share the fluorine atom and imidazole ring structure, making them similar in terms of chemical properties and biological activity.
Fluorinated Benzimidazoles: These compounds also contain a fluorine atom and are used in medicinal chemistry and materials science.
Uniqueness
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is unique due to its specific structure, which combines a fluorinated benzylamine moiety with a propan-2-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in various scientific research applications .
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.C2H2O4/c1-8(13)6-12-7-9-4-2-3-5-10(9)11;3-1(4)2(5)6/h2-5,8,12-13H,6-7H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQZPFUBDALMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1F)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




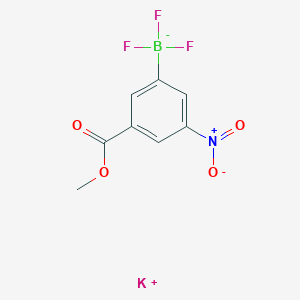




![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)
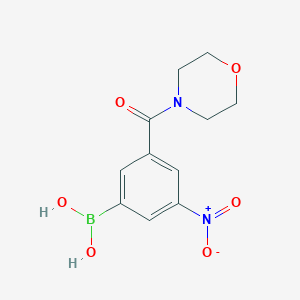


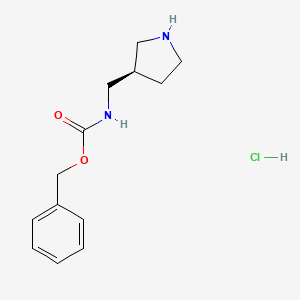
![[2-(2-Phenylethyl)phenyl]aminehydrochloride](/img/structure/B1451423.png)
